molecular formula C22H21FN4O2 B2576469 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide CAS No. 1396687-01-6

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide

Numéro de catalogue B2576469
Numéro CAS: 1396687-01-6
Poids moléculaire: 392.434
Clé InChI: MHLZUULWYLHQHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, also known as FPYMB, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties.

Applications De Recherche Scientifique

Radiolabeled Nonpeptide Angiotensin II Antagonist for Receptor Imaging

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-2-methoxybenzamide, as part of the compounds like [11C]L-159,884, demonstrates its application in medical imaging, specifically in angiotensin II, AT1 receptor imaging. These radiolabeled nonpeptide angiotensin II antagonists have been prepared and used to study the AT1 receptor, showcasing a potential for diagnostic applications in identifying cardiovascular diseases through imaging techniques (Hamill et al., 1996).

Pharmacokinetic Uncertainty and Human Studies

The molecule forms part of compounds that have been used to address human pharmacokinetic uncertainty, demonstrating a practical approach in drug development. Through pharmacokinetic simulation and alternative first-in-human paradigms, it contributed to understanding and predicting human pharmacokinetics better, facilitating drug development and safety assessments (Harrison et al., 2012).

Antagonist for 5-HT1A Receptors Study

It has been involved in the synthesis and evaluation of radiolabeled antagonists for studying 5-HT1A receptors with PET imaging. This application emphasizes its role in neuroscientific research, aiding in the understanding of serotonergic neurotransmission and potential therapeutic targets for psychiatric disorders (Plenevaux et al., 2000).

MET Kinase Inhibitor for Cancer Therapy

In cancer research, derivatives of this compound, like BMS-777607, have been discovered as selective inhibitors of the Met kinase superfamily. This highlights its potential application in developing new cancer therapies, particularly in targeting specific pathways involved in tumor growth and metastasis (Schroeder et al., 2009).

c-MET Inhibitors for Cancer Treatment

Further expanding its application in oncology, some compounds, including this molecule, have been identified as novel c-MET inhibitors with potent anticancer activity. This underscores its significance in discovering new therapeutic agents for treating malignancies associated with the cellular mesenchymal-epithelial transition factor (c-MET) (Jiang et al., 2016).

Propriétés

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-29-20-9-5-3-7-17(20)22(28)24-15-12-13-27(14-15)21-11-10-19(25-26-21)16-6-2-4-8-18(16)23/h2-11,15H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLZUULWYLHQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.